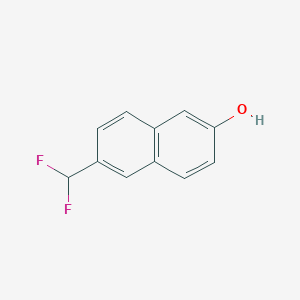

2-(Difluoromethyl)-6-naphthol

Description

Significance of Fluorine in Contemporary Organic Chemistry and Chemical Biology

Fluorine's unique properties, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, make it a valuable element in molecular design. numberanalytics.comtcichemicals.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics. numberanalytics.com20.210.105 In medicinal chemistry, for instance, fluorination can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability. nih.gov These benefits have led to a significant number of fluorine-containing compounds being developed as pharmaceuticals and agrochemicals. 20.210.105rsc.orgacs.org The low natural abundance of organofluorine compounds means that their introduction into biological systems often imparts novel properties. tcichemicals.comrsc.org

The Difluoromethyl (CF₂H) Group as a Structurally and Functionally Distinct Motif in Molecular Design

The difluoromethyl (CF₂H) group has emerged as a particularly interesting structural motif. nih.govmdpi.com It is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH₂) groups. rsc.orgmdpi.comalfa-chemistry.com This allows for the modification of a molecule's interactions with biological targets while potentially improving its metabolic stability. nih.govalfa-chemistry.com The CF₂H group's ability to modulate properties like pKa, dipole moment, and lipophilicity makes it a strategic tool in drug design and the development of advanced materials. alfa-chemistry.com The precise placement of the difluoromethyl group within a molecule is crucial for its efficacy, driving the development of new synthetic methods for its selective introduction. uni-muenster.de

The Naphthol Scaffold: Chemical Significance and Utility in Advanced Synthesis

Naphthols, as derivatives of naphthalene (B1677914), are important structural motifs in a wide array of functional compounds. rsc.org The electron-rich aromatic system of naphthol makes it a versatile building block in organic synthesis. researchgate.netnih.gov Naphthol derivatives have found applications as pharmaceuticals, in the synthesis of polymers for biofuel production, and as chiral ligands and catalysts in asymmetric transformations. rsc.org The reactivity of the naphthol scaffold allows for various chemical modifications, including alkylation, cyclization, and arylation, providing access to complex and functionally diverse molecules. rsc.orgresearchgate.net 2-Naphthol (B1666908), in particular, is noted for its low cost and ease of handling, making it an attractive starting material for the synthesis of biologically active compounds. researchgate.netnih.gov

Research Context of 2-(Difluoromethyl)-6-Naphthol within Fluorine Chemistry and Naphthalene Science

The compound 2-(Difluoromethyl)-6-naphthol integrates the distinct properties of the difluoromethyl group with the versatile naphthol scaffold. Research into this and similar molecules is driven by the potential for creating new materials and biologically active agents. The combination of an electron-withdrawing difluoromethyl group and the electron-donating hydroxyl group on the naphthalene ring system creates a unique electronic profile that can influence its chemical reactivity and intermolecular interactions. The study of 2-(difluoromethyl)-6-naphthol and its isomers, such as 2-(difluoromethyl)-5-naphthol (B11906270) and 1-(difluoromethyl)-4-naphthol, contributes to a deeper understanding of how fluorinated substituents can be used to tailor the properties of aromatic compounds for specific applications in medicinal chemistry, agrochemicals, and materials science. smolecule.comsmolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C11H8F2O |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

6-(difluoromethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H8F2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,11,14H |

InChI Key |

GBSLVWWLCKERID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(F)F |

Origin of Product |

United States |

Reactivity and Advanced Transformations of 2 Difluoromethyl 6 Naphthol

Reactivity Profile of the Difluoromethyl (CF₂H) Group

The difluoromethyl group is not merely a passive substituent; its electronic properties and the nature of its C-H and C-F bonds confer a unique reactivity. It can participate in hydrogen bonding, undergo C-F bond activation, and engage in radical reactions, making it a versatile handle for advanced molecular engineering.

C-F Bond Activation and Subsequent Functionalization

The strength of the carbon-fluorine bond typically renders it inert. However, modern synthetic methods have enabled the selective activation of a single C-F bond within a difluoromethylene (CF₂H) unit, providing a pathway for nucleophilic substitution. This desymmetrization of the CF₂ group is a powerful tool for creating complex fluorinated molecules.

Research has demonstrated that the benzylic C-F bonds in difluoromethylarenes, such as 2-(difluoromethyl)naphthalene, can be selectively activated through the cooperative action of a low-valent transition metal and a fluorophilic cation. nih.gov Palladium-catalyzed reactions, for instance, have been shown to effectively substitute one fluorine atom with a carbon nucleophile. In a study involving 2-(difluoromethyl)naphthalene, the reaction with lithium diethylmethylmalonate in the presence of a palladium catalyst and lithium triflate resulted in the formation of the mono-alkylated product in excellent yield. nih.gov This transformation highlights the feasibility of converting the CF₂H group into a more complex functional group. Furthermore, the use of chiral ligands like (R)-BINAP in such systems has opened the door to enantioselective C-F bond functionalization. nih.gov

| Entry | Catalyst/Ligand | Additive | Solvent | Yield (%) | Ref |

| 1 | [Pd(cinnamyl)Cl]₂ / DPEphos | LiHMDS | Toluene | 95 | nih.gov |

| 2 | [Pd(cinnamyl)Cl]₂ / DPEphos | LiHMDS / LiOTf | Toluene | 98 | nih.gov |

| 3 | [Pd(crotyl)Cl]₂ / (R)-BINAP | LiHMDS / LiOTf | Toluene | 83 (54% ee) | nih.gov |

Table 1. Palladium-Catalyzed Defluorinative Alkylation of 2-(Difluoromethyl)naphthalene. nih.gov

This defluorinative functionalization strategy represents an efficient method for transforming the trifluoromethyl group into difluoromethyl motifs, which are valuable in medicinal chemistry. nih.govchemrxiv.orgchemrxiv.org The development of photocatalytic systems has further expanded the scope of C-F bond activation, enabling the conversion of trifluoromethylarenes into difluoromethyl-substituted compounds under mild, light-driven conditions. nih.govresearchgate.net

Hydrogen Bonding Interactions and Donor Properties of the CF₂H Group

The difluoromethyl group is recognized as an effective hydrogen bond donor, a characteristic that sets it apart from other polyfluorinated motifs. rsc.org The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, imparting significant acidity to the hydrogen atom and enabling it to participate in hydrogen bonding interactions. nih.govbeilstein-journals.orgexlibrisgroup.com This property allows the CF₂H group to act as a bioisostere for common hydrogen bond donors like hydroxyl (OH) and thiol (SH) groups, making it a valuable functional group in drug design. chemistryviews.orgh1.cobeilstein-journals.org

The hydrogen bond donating capacity of the CF₂H group has been extensively studied and confirmed using various methods, including NMR and IR spectroscopy, X-ray crystallography, and theoretical calculations. nih.gov Studies have quantified its hydrogen bond acidity, showing it to be a more effective donor than a standard methyl group but generally weaker than a hydroxyl group. beilstein-journals.orgnih.govbeilstein-journals.org For example, the hydrogen bond acidity parameter (A) for ArOCF₂H compounds is around 0.10, which is comparable to thiophenol (A = 0.12) and aniline (B41778) (A = 0.07). rsc.orgnih.gov

The stabilizing energy of these interactions can be significant. Quantum mechanical calculations have estimated that CF₂H···O binding energies can range from 1.0 to 5.5 kcal/mol. beilstein-journals.orgbeilstein-journals.org In a direct comparison, the dimerization of o-nitro-α,α-difluorotoluene, stabilized by a CF₂H···O interaction, has a calculated bonding energy of -3.1 kcal/mol, which is remarkably similar to the -3.5 kcal/mol energy for the analogous o-nitrophenol dimer stabilized by a conventional OH···O hydrogen bond. chemistryviews.org This demonstrates that the CF₂H group can effectively mimic the intermolecular interaction capabilities of a hydroxyl group. nih.govchemistryviews.org

| Dimer System | Stabilizing Interaction | Calculated Bonding Energy (kcal/mol) | Ref |

| o-nitrophenol | OH···O | -3.5 | chemistryviews.org |

| o-nitro-α,α-difluorotoluene | CF₂H···O | -3.1 | chemistryviews.org |

Table 2. Comparison of Hydrogen Bond Energies in Dimer Systems. chemistryviews.org

Radical Pathways Involving the Difluoromethyl Group

The difluoromethyl group can readily participate in radical reactions. The generation of the difluoromethyl radical (•CF₂H) from various precursors has become a cornerstone of modern synthetic chemistry for introducing this valuable moiety into organic molecules. researchgate.netresearchgate.net These reactions often proceed under mild conditions, are tolerant of a wide range of functional groups, and have broad substrate scopes. researchgate.netresearchgate.net

The •CF₂H radical can be generated through several activation processes, including single-electron reduction, single-electron oxidation, or radical abstraction from precursors like BrCF₂H or HCF₂SO₂Cl. rsc.org For instance, visible-light photoredox catalysis can activate reagents to generate •CF₂H, which can then be used in various transformations. beilstein-journals.orgacs.org One prominent strategy involves the reaction of the •CF₂H radical with an isocyanide to generate a series of substituted 6-(difluoromethyl)phenanthridines. rsc.org Similarly, difluoroacetic acid has been used as an inexpensive and easy-to-handle source of the •CF₂H radical under visible light irradiation for the hydrodifluoromethylation of alkenes. beilstein-journals.orgresearchgate.net

These radical pathways are highly versatile. They have been employed for the difluoromethylation of thiols, the synthesis of difluoromethylated polycyclic imidazoles via radical cyclization, and the dearomative difluoromethylation of N-arylpropiolamides. beilstein-journals.orgresearchgate.netacs.org The mechanism often involves the initial generation of the •CF₂H radical, which then adds to a substrate (like an alkene or aromatic ring) to form a radical intermediate that undergoes further reaction, such as cyclization or single-electron transfer (SET), to yield the final product. rsc.orgbeilstein-journals.org

Chemical Transformations of the Naphthol Hydroxyl Group

The phenolic hydroxyl group of 2-(difluoromethyl)-6-naphthol is a site of high reactivity, characteristic of naphthols in general. nih.govebi.ac.uk It can be readily deprotonated to form a nucleophilic phenoxide and can participate in a variety of derivatization and coupling reactions.

Derivatization Reactions of the Phenolic Hydroxyl

The hydroxyl group is a prime target for derivatization, a process used to convert a functional group into a derivative with properties more suitable for a specific application or to build more complex molecules. libretexts.orgtaylorandfrancis.comresearchgate.net Common derivatization reactions for phenols include the formation of ethers and esters.

A highly efficient method for the O-difluoromethylation of phenols involves the use of difluoromethyltriflate (HCF₂OTf) as a non-ozone-depleting reagent. nih.gov This reaction proceeds rapidly at room temperature by adding HCF₂OTf to a solution of the phenol (B47542) in a mixture of acetonitrile (B52724) and aqueous potassium hydroxide. The reaction is believed to proceed through the formation of difluorocarbene, which is then trapped by the phenolate (B1203915). nih.gov This method is tolerant of a wide array of functional groups, including esters, amides, ketones, and aryl halides, making it suitable for the late-stage functionalization of complex molecules. nih.gov

| Substrate (Phenol) | Product (Aryl Difluoromethyl Ether) Yield (%) | Ref |

| 4-Butylphenol | 75 | nih.gov |

| 4-Phenylphenol | 82 | nih.gov |

| 4-Cyanophenol | 78 | nih.gov |

| 4-Formylphenol | 61 | nih.gov |

| Estrone | 54 | nih.gov |

Table 3. O-Difluoromethylation of Various Phenols using HCF₂OTf. nih.gov

Other important derivatizations include O-arylation to form diaryl ethers. This can be achieved under transition-metal-free conditions using diaryliodonium salts as arylating agents in the presence of a base. beilstein-journals.org The classic Williamson ether synthesis, involving the reaction of the corresponding naphthoxide with an alkyl halide, remains a fundamental and widely used method for preparing alkyl ethers. masterorganicchemistry.com Additionally, the hydroxyl group can be acylated using reagents like fluorinated anhydrides to form fluoroacyl derivatives, which can enhance volatility for analytical purposes. jfda-online.com

Oxidative Coupling and Other Transformations

The electron-rich nature of the naphthol ring system facilitates oxidative coupling reactions, where two molecules of the naphthol are joined to form a C-C bond. ebi.ac.uk The oxidative coupling of 2-naphthol (B1666908) derivatives is a primary method for synthesizing axially chiral 1,1'-bi-2-naphthols (BINOLs), which are privileged ligands in asymmetric catalysis.

A simple and effective method for this transformation involves the oxidation of 2-naphthols with iron(III) chloride (FeCl₃). units.it A notable procedure carries out the reaction by suspending the 2-naphthol in an aqueous solution of FeCl₃, which proceeds via a solid-liquid process at the surface of the crystalline naphthol. units.it This method provides high yields of the corresponding 1,1'-bi-2-naphthol. The reaction conditions can be modulated; for example, while the reaction is efficient at elevated temperatures, it can also proceed at room temperature, albeit at a slower rate. units.it

| Oxidant (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Ref |

| FeCl₃ (2.0) | 70 | 5 | 95 | units.it |

| FeCl₃ (1.0) | 70 | 5 | 92 | units.it |

| FeCl₃ (0.5) | 70 | 5 | 85 | units.it |

| FeCl₃ (2.0) | Room Temp. | 55 | 90 | units.it |

Table 4. Oxidative Coupling of 2-Naphthol using Aqueous FeCl₃. units.it

Furthermore, significant advances have been made in developing asymmetric versions of this reaction. Iron-based catalysts, such as Fe(salan) complexes, have been shown to be efficient catalysts for the asymmetric aerobic oxidative coupling of 2-naphthols using molecular oxygen from the air, achieving high enantioselectivity. nih.gov Chiral diphosphine oxide-iron(II) complexes have also been developed for the enantioselective oxidative coupling of 2-naphthol derivatives using a peroxide oxidant. rsc.org Beyond coupling, the hydroxyl group directs the reactivity of the naphthalene (B1677914) ring, particularly in electrophilic aromatic substitution, and can be involved in photochemical transformations. acs.org

Influence of pH on Deprotonation and Protonation Behavior

The acidity of the hydroxyl group in 2-(difluoromethyl)-6-naphthol is a critical parameter influencing its reactivity, solubility, and behavior in biological systems. This acidity is quantified by its pKa value, which describes the equilibrium between the protonated (naphthol) and deprotonated (naphthoxide) forms. The position of this equilibrium is directly dependent on the pH of the medium.

The parent compound, 2-naphthol, has a pKa of approximately 9.5 in water. chemicalbook.comcsun.edu The introduction of substituents onto the naphthalene ring can significantly alter this value. Electron-withdrawing groups stabilize the conjugate base (the naphthoxide anion) through inductive or resonance effects, thereby increasing the acidity of the parent phenol, which corresponds to a lower pKa value. libretexts.orglibretexts.org

The difluoromethyl (-CF2H) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Consequently, 2-(difluoromethyl)-6-naphthol is expected to be a stronger acid (i.e., have a lower pKa) than unsubstituted 2-naphthol. libretexts.orgrsc.org While the exact pKa of 2-(difluoromethyl)-6-naphthol is not widely reported, the trend can be inferred from related structures. For instance, p-(trifluoromethyl)phenol is significantly more acidic than phenol. libretexts.org

At a pH below its pKa, 2-(difluoromethyl)-6-naphthol will exist predominantly in its neutral, protonated form (ArOH). Conversely, at a pH above its pKa, the equilibrium will shift towards the formation of the anionic deprotonated form, the 2-(difluoromethyl)-6-naphthoxide ion (ArO⁻). This pH-dependent behavior is crucial for reactions where the naphthoxide acts as a nucleophile, as its concentration can be maximized by using a suitable base to raise the pH of the reaction medium.

| Compound | pKa in Water | Effect of Substituent |

|---|---|---|

| Phenol | 9.95 | Reference |

| 2-Naphthol | ~9.5 chemicalbook.comcsun.edu | Fused ring enhances acidity vs. phenol |

| p-Nitrophenol | 7.15 | Strongly electron-withdrawing (-NO₂) |

| p-(Trifluoromethyl)phenol | ~9.0 | Strongly electron-withdrawing (-CF₃) libretexts.org |

| 2-(Difluoromethyl)-6-Naphthol | Predicted < 9.5 | Electron-withdrawing (-CF₂H) |

Reactivity of the Naphthalene Aromatic System

The naphthalene core of the molecule is susceptible to various transformations that are characteristic of polycyclic aromatic hydrocarbons, but its reactivity is heavily modulated by the attached -OH and -CF2H groups.

Electrophilic Aromatic Substitution Patterns in Difluoromethylated Naphthols

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In naphthalene, substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-attack is better stabilized by resonance. dalalinstitute.comlibretexts.orgcutm.ac.in

The regiochemical outcome of EAS on a substituted naphthalene is governed by the directing effects of the existing substituents. cutm.ac.invpscience.org

Activating Groups: Electron-donating groups like hydroxyl (-OH) are powerful activators and direct incoming electrophiles to the same ring they are attached to (homonuclear substitution), primarily at the ortho and para positions. cutm.ac.in

Deactivating Groups: Electron-withdrawing groups, such as the difluoromethyl (-CF2H) group, deactivate the ring towards electrophilic attack and direct incoming electrophiles to the other ring (heteronuclear substitution). cutm.ac.in

In 2-(difluoromethyl)-6-naphthol, these effects are in opposition. The C6-hydroxyl group is a strong activator, directing substitution to its own ring, specifically at the α-positions C5 and C7. The C2-difluoromethyl group is a deactivator, making its ring less reactive. The powerful activating effect of the hydroxyl group is expected to dominate, directing the electrophile to the ring containing the -OH group. Therefore, electrophilic substitution on 2-(difluoromethyl)-6-naphthol is predicted to occur preferentially at the C5 and C7 positions.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | C6 | Strongly Activating | Directs to C5 and C7 |

| -CF₂H | C2 | Deactivating | Directs to the other ring (positions 5, 7) |

| Predicted Major Substitution Site(s) | C5 and C7 |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). numberanalytics.commasterorganicchemistry.com A good leaving group, typically a halide, is also a prerequisite for this reaction to proceed efficiently. byjus.com

The compound 2-(difluoromethyl)-6-naphthol itself is not primed for SNAr because it lacks a suitable leaving group on the aromatic system. However, the presence of the electron-withdrawing -CF2H group makes the naphthalene skeleton susceptible to such reactions. If a derivative of 2-(difluoromethyl)-6-naphthol were prepared containing a leaving group (e.g., a halogen atom) at one of the ring positions, it could potentially undergo SNAr. The -CF2H group would activate the ring system, making it more electrophilic and thus more readily attacked by nucleophiles. The rate and feasibility would be enhanced if the leaving group were positioned ortho or para to a strongly electron-withdrawing substituent. masterorganicchemistry.com

| Requirement | Role in SNAr | Status in 2-(Difluoromethyl)-6-Naphthol |

|---|---|---|

| Electron-poor Aromatic Ring | Stabilizes the negative charge of the Meisenheimer intermediate. numberanalytics.com | Yes (activated by the -CF₂H group). |

| Good Leaving Group | Is displaced by the incoming nucleophile. byjus.com | No (would require derivatization, e.g., halogenation). |

| Strong Nucleophile | Attacks the aromatic ring to initiate the substitution. | Required for the reaction to proceed. |

Cycloaddition and Spirocyclization Reactions

Naphthols are versatile substrates for cycloaddition and spirocyclization reactions, which transform the planar aromatic system into complex three-dimensional spirocyclic structures. These reactions often proceed via dearomatization of the naphthol ring and are of significant interest in the synthesis of natural products and novel materials. beilstein-journals.orgnih.govresearchgate.net

Several types of such transformations are applicable to the 2-(difluoromethyl)-6-naphthol scaffold:

[3+2] and [4+2] Cycloaddition Reactions: 2-Naphthols can participate as dienophiles or dienes in Diels-Alder type reactions. For example, Brønsted acid-catalyzed [3+2] cycloadditions of substituted 2-naphthols with donor-acceptor cyclopropanes have been developed to form naphthalene-fused cyclopentanes. nih.gov Similarly, siloxyalkynes can undergo [4+2] cycloadditions to generate substituted 2-naphthols. rsc.org

Oxidative Spirocyclization: This is a major class of reactions for naphthols, often employing hypervalent iodine reagents (like PIDA) or metal catalysts. beilstein-journals.orgnih.gov These reactions typically involve oxidation of the naphthol to a phenoxenium ion or related reactive intermediate, followed by intramolecular trapping by a tethered nucleophile to form a spiro-center. This has been used to create spirolactones, spiropyrrolidines, and spiroketones from appropriately substituted naphthols. nih.gov The presence of an electron-withdrawing group can influence reactivity, and specific methods have been developed for the dearomatization of electron-deficient phenols, which would be relevant for 2-(difluoromethyl)-6-naphthol. rsc.orgrsc.org

Tandem Reactions: More complex transformations, such as the FeCl₃-mediated oxidative coupling of 2-naphthols followed by rearrangement, can afford unique spiro compounds. nih.gov

The difluoromethyl group in 2-(difluoromethyl)-6-naphthol would influence the electronic properties of the naphthalene ring, likely making it more electron-deficient and thus affecting its reactivity in these transformations compared to simple 2-naphthol.

| Reaction Type | General Description | Potential Product from a Naphthol Derivative | Reference |

|---|---|---|---|

| Iodine(III)-Mediated Oxidative Spirocyclization | Oxidation of a naphthol with a tethered carboxylic acid using a hypervalent iodine reagent. | Spirolactone | beilstein-journals.orgnih.gov |

| PIDA-Mediated Spirocyclization of Sulfonamides | Oxidative cyclization of a naphthol bearing a sulfonamide side chain. | Spiropyrrolidine | nih.gov |

| FeCl₃-Mediated Oxidative Coupling | Tandem oxidative coupling and rearrangement of 2-naphthols. | Spiroketone | nih.gov |

| Brønsted Acid-Catalyzed [3+2] Cycloaddition | Reaction of a 2-naphthol with a donor-acceptor cyclopropane. | Naphthalene-fused cyclopentane | nih.gov |

Applications and Research Directions

Potential in Materials Science and Polymer Chemistry

Naphthol derivatives are known to be useful in the synthesis of polymers and advanced materials. rsc.orgexcillum.com The introduction of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. 2-(Difluoromethyl)-6-naphthol could serve as a monomer or a building block for the creation of novel fluorinated polymers with tailored properties for applications in electronics or as high-performance materials. smolecule.com The rigid naphthalene (B1677914) backbone can contribute to the formation of materials with interesting liquid crystalline or microporous properties. chemrxiv.org

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Role as a Building Block in Medicinal Chemistry and Agrochemical Research

The difluoromethyl group is a privileged motif in drug discovery, and the naphthol scaffold is present in various biologically active molecules. mdpi.comresearchgate.net Therefore, 2-(Difluoromethyl)-6-naphthol is a promising starting point for the synthesis of new therapeutic agents and agrochemicals. smolecule.com The CF₂H group can act as a bioisosteric replacement for other functional groups, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. rsc.orgalfa-chemistry.com Research in this area would involve the further functionalization of the naphthol ring or the hydroxyl group to generate a library of compounds for biological screening. acs.org

Utility in the Development of Novel Catalysts and Ligands

Naphthol-based structures, particularly BINOL (1,1'-bi-2-naphthol), are famous for their application as chiral ligands in asymmetric catalysis. rsc.org The electronic and steric properties of 2-(Difluoromethyl)-6-naphthol could be exploited in the design of new ligands for transition metal catalysts. The fluorine atoms could modulate the electronic environment of the metal center, potentially leading to catalysts with enhanced activity or selectivity in a variety of organic transformations. acs.org

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the geometry, energy, and electronic properties of molecules. journals-sathyabama.com Methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly used to model substituted aromatic systems, providing a balance between computational cost and accuracy. chem8.orgrsc.org Such calculations would begin with the geometric optimization of the 2-(Difluoromethyl)-6-naphthol structure to find its most stable three-dimensional conformation. researchgate.net

The electronic structure of 2-(Difluoromethyl)-6-naphthol is defined by the interplay between the π-system of the naphthalene (B1677914) rings and the electronic effects of its substituents. The hydroxyl (-OH) group at the 6-position acts as a π-donor, increasing electron density in the aromatic system, particularly at the ortho and para positions. Conversely, the difluoromethyl (-CF2H) group at the 2-position is known to be a moderate electron-withdrawing group and a lipophilic hydrogen bond donor. wiley-vch.denih.gov

A Mulliken population analysis, performed through DFT calculations, would reveal the partial atomic charges across the molecule. This analysis is expected to show a significant negative charge localized on the oxygen atom of the hydroxyl group and the fluorine atoms of the difluoromethyl group due to their high electronegativity. The hydrogen atom of the CF2H group, in contrast, would carry a partial positive charge, enabling it to act as a hydrogen bond donor. nih.gov The carbon atoms attached to these electronegative groups would consequently bear partial positive charges.

Table 1: Illustrative Mulliken Atomic Charges for 2-(Difluoromethyl)-6-naphthol This table presents hypothetical data based on established principles of computational chemistry for illustrative purposes.

| Atom | Hypothetical Charge (e) | Rationale |

| O (of -OH) | -0.65 | High electronegativity, leading to accumulation of electron density. |

| H (of -OH) | +0.45 | Covalently bonded to highly electronegative oxygen. |

| C (of -CF2H) | +0.50 | Bonded to two highly electronegative fluorine atoms. |

| F (of -CF2H) | -0.30 | Highest electronegativity among the atoms. |

| H (of -CF2H) | +0.15 | Exhibits partial positive charge, can act as H-bond donor. nih.gov |

| Ring Carbons | Varied | Charge distribution is perturbed by the electron-donating and -withdrawing substituents. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, which is crucial for predicting its interaction with other chemical species, including electrophiles, nucleophiles, and biological receptors. nih.govubbcluj.ro The MEP map is color-coded to indicate different potential values: red signifies regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.com

For 2-(Difluoromethyl)-6-naphthol, the MEP surface is expected to show a significant region of negative potential (red) around the hydroxyl oxygen atom, highlighting its role as a primary site for hydrogen bonding and electrophilic attack. The π-electron clouds of the naphthalene rings would also exhibit negative potential, though to a lesser extent. In contrast, a region of positive potential (blue) would be centered on the hydrogen atom of the hydroxyl group. The hydrogen atom of the difluoromethyl group would also show a region of positive potential, confirming its capacity as a hydrogen bond donor. nih.govscienceopen.com Such maps are invaluable for understanding noncovalent interactions and guiding the design of molecules with specific binding properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for Naphthalene Derivatives This table presents plausible data based on known substituent effects for illustrative purposes. Calculations would typically be performed using DFT at a level like B3LYP/6-311+G(d,p). chem8.orgrsc.org

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Naphthalene | -6.15 | -1.32 | 4.83 | Reference compound. |

| 2-Naphthol (B1666908) | -5.85 | -1.25 | 4.60 | -OH group raises HOMO, slightly reducing the gap. researchgate.net |

| 2-(Difluoromethyl)-6-naphthol | -5.90 | -1.55 | 4.35 | Combined effect of -OH and -CF2H further reduces the gap, suggesting increased reactivity compared to naphthalene. |

Molecular Electrostatic Potential (MEP) Surface Mapping

Mechanistic Studies and Reaction Pathway Elucidation

Computational methods are extensively used to map out the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. uw.edu.plnih.gov For 2-(Difluoromethyl)-6-naphthol, these studies could explore reactions such as electrophilic aromatic substitution, which is characteristic of naphthols. dalalinstitute.com

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating the geometry and energy of the TS is a primary goal of mechanistic studies. pnas.org Using DFT, one can model the pathway of an electrophile (e.g., NO2+) attacking the naphthalene ring. The calculations would identify the structure of the TS and determine the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. beilstein-journals.org

In the case of electrophilic substitution on 2-(Difluoromethyl)-6-naphthol, attack is predicted to occur at positions activated by the powerful electron-donating hydroxyl group, primarily C1 and C5. Computational analysis of the transition states for attack at different positions would reveal the energetic preference and thus the regioselectivity of the reaction. acs.orgrsc.org The transition state would feature a partially formed bond between the electrophile and a ring carbon, with the aromaticity of the ring being temporarily disrupted. dalalinstitute.com

Table 3: Hypothetical Energetics for Electrophilic Nitration of 2-(Difluoromethyl)-6-naphthol This table presents a hypothetical energy profile for a reaction step, illustrating the concepts of transition state theory. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-(Difluoromethyl)-6-naphthol + NO2+ | 0.0 |

| TS1 (Attack at C1) | Transition state for attack at the C1 position. | +15.2 |

| Intermediate 1 | Wheland intermediate (σ-complex) from C1 attack. | -5.5 |

| TS2 (Attack at C4) | Transition state for attack at the C4 position. | +22.8 |

| Intermediate 2 | Wheland intermediate (σ-complex) from C4 attack. | +2.1 |

This hypothetical data suggests that the reaction pathway via C1 attack is kinetically favored due to a lower activation energy barrier.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction coordinate map, or potential energy surface, can be constructed. beilstein-journals.org This map provides a detailed profile of the energy changes throughout the reaction. Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the intended reactants and products.

The energy barriers obtained from this map can be used in conjunction with Transition State Theory (TST) to perform kinetic simulations. These simulations can predict theoretical reaction rates at different temperatures, offering a deeper understanding of the reaction dynamics. orgchemres.org Such detailed mechanistic insights are invaluable for optimizing reaction conditions and predicting the outcomes of new chemical transformations involving 2-(Difluoromethyl)-6-naphthol.

Transition State Geometries and Energetics

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, and their relative energies. For 2-(Difluoromethyl)-6-naphthol, the preferred conformation is determined by a delicate balance of various non-covalent interactions, including hydrogen bonds and π-stacking, which are influenced by the molecule's key functional groups: the naphthalene core, the hydroxyl group (-OH), and the difluoromethyl group (-CF₂H). uva.esacs.org

The presence of both a hydroxyl group and a difluoromethyl group allows 2-(Difluoromethyl)-6-naphthol to participate in a variety of hydrogen bonding interactions, acting as both a donor and an acceptor.

The hydroxyl (-OH) group is a classic, strong hydrogen bond donor. The lone pairs on the oxygen atom also allow it to act as a hydrogen bond acceptor. In the solid state and in solution, this group can form intermolecular hydrogen bonds with other naphthol molecules or with solvent molecules. oup.com

The difluoromethyl (-CF₂H) group introduces more complex hydrogen bonding capabilities. Due to the high electronegativity of the two fluorine atoms, the C-H bond in the -CF₂H group is polarized. This polarization makes the hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor in what is known as a C–H···X interaction (where X is a hydrogen bond acceptor like oxygen or fluorine). rsc.org This type of interaction has been observed in other fluorinated aromatic compounds. acs.org

Furthermore, the fluorine atoms of the difluoromethyl group possess lone pairs and can function as weak hydrogen bond acceptors. researchgate.net This can lead to the formation of O–H···F or C–H···F hydrogen bonds. rsc.orgresearchgate.net Studies on 8-fluoro-4-methyl-1-naphthol have shown that while intramolecular O–H···F bonds can be observed in solution, intermolecular hydrogen bonds, including bifurcated O–H···(F, HO) interactions, can dominate in the crystalline state. researchgate.net The geometry of the 1,8-disubstituted naphthalene was noted as being less than ideal for strong intramolecular hydrogen bonding due to the parallel orientation of the C-F and C-OH bonds. researchgate.net

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| O–H···O | -OH group | -OH group (on another molecule) | A conventional and relatively strong intermolecular hydrogen bond that significantly influences crystal packing and solution-state aggregation. |

| C–H···O | -CF₂H group | -OH group (on another molecule) | A weak, unconventional hydrogen bond where the polarized C-H bond of the difluoromethyl group interacts with the oxygen of a hydroxyl group. researchgate.net |

| O–H···F | -OH group | -CF₂H group (Fluorine atom) | An intermolecular hydrogen bond where the hydroxyl group donates a proton to a fluorine atom. The fluorine atom is generally considered a poor proton acceptor. researchgate.net |

| C–H···F | -CF₂H group | -CF₂H group (Fluorine atom on another molecule) | A weak, unconventional hydrogen bond contributing to the overall lattice energy in the solid state. These interactions are significant in the aggregation of fluorinated molecules. rsc.org |

The large, planar aromatic system of the naphthalene core in 2-(Difluoromethyl)-6-naphthol is highly susceptible to π-stacking interactions. uva.esnih.gov These non-covalent interactions are crucial in determining the packing of molecules in crystals and the formation of aggregates in solution. mdpi.com

π-stacking arises from a combination of forces, including London dispersion forces and electrostatic interactions between the quadrupole moments of the aromatic rings. uva.esnih.gov While often depicted as a face-to-face sandwich, a parallel-displaced or T-shaped arrangement is typically more favorable to minimize electrostatic repulsion. encyclopedia.pub Computational studies on the 2-naphthalenethiol (B184263) dimer, a related compound, revealed that the most stable structures adopt a parallel-displaced crossed orientation, with dispersion forces being the dominant attractive force. uva.es

The substituents on the naphthalene ring modulate its electronic properties and, consequently, the nature of the π-stacking. The hydroxyl group is an electron-donating group, while the difluoromethyl group is electron-withdrawing. This electronic push-pull system can influence the quadrupole moment of the aromatic ring system, potentially favoring specific stacking geometries. Models suggest that electron-withdrawing groups reduce the negative quadrupole of the aromatic ring, which can favor parallel-displaced and sandwich conformations. encyclopedia.pub In addition to π-stacking, other interactions such as C–H···π interactions, where a hydrogen atom interacts with the face of the aromatic ring, also contribute to the supramolecular assembly. acs.org

| Interaction Type | Interacting Moieties | Qualitative Description |

|---|---|---|

| π–π Stacking | Naphthalene Ring ↔ Naphthalene Ring | A dominant non-covalent interaction driven primarily by dispersion forces, leading to parallel-displaced or T-shaped arrangements in the solid state and in solution. uva.esnih.gov |

| C–H···π | Aromatic C-H or -CF₂H ↔ Naphthalene Ring | An interaction where a hydrogen atom is attracted to the electron-rich face of the naphthalene π-system, contributing to the stability of the crystal lattice. acs.org |

| Dipole-Dipole | -OH group ↔ -CF₂H group | Electrostatic interactions between the permanent dipoles of the polar hydroxyl and difluoromethyl functional groups. |

| Dispersion Forces | All atoms | Ubiquitous attractive forces arising from temporary fluctuations in electron density, contributing significantly to the overall intermolecular attraction, especially for the large naphthalene core. uva.es |

The solvent environment can significantly alter the conformational preferences and reactivity of 2-(Difluoromethyl)-6-naphthol. weebly.com The choice of solvent can shift the equilibrium between different conformers by selectively stabilizing one over the other. researchgate.net

In polar, protic solvents such as alcohols or water, the solvent molecules can form strong hydrogen bonds with the -OH group of the naphthol. researchgate.net Similarly, polar aprotic solvents can act as hydrogen bond acceptors. These solute-solvent interactions can disrupt or compete with the intermolecular hydrogen bonds between the naphthol molecules themselves. The photophysical properties of naphthol derivatives have been shown to be sensitive to solvent polarity, indicating changes in the solute-solvent interaction upon electronic excitation. researchgate.netnih.gov

In non-polar solvents, intramolecular interactions and intermolecular π-stacking are likely to be more dominant in determining the conformational equilibrium. The lack of strong solute-solvent interactions allows the inherent intermolecular forces of the naphthol derivative to dictate its aggregation and conformational state. weebly.com Computational studies using polarizable continuum models (PCM) are often employed to simulate the effect of different solvents on conformational equilibria and predict how solvent polarity influences the relative energies of different conformers. researchgate.net For instance, studies on naphthol derivatives have noted that changes in solvent can affect tautomeric equilibria and the strength of hydrogen bonds donated to the solvent. weebly.comresearchgate.net

Applications in Advanced Chemical Research and Materials Science

Design and Synthesis of Bioisosteric Analogues in Chemical Probes

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of medicinal chemistry. The difluoromethyl group has emerged as a key player in this arena.

The difluoromethyl (CF₂H) group is increasingly recognized as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. rsc.orgnih.govohiolink.edu This is attributed to its ability to act as a hydrogen bond donor, a characteristic that is crucial for molecular interactions in biological systems. rsc.orgnih.gov The highly polarized C-H bond in the CF₂H group enables it to form hydrogen bonds, a unique feature among polyfluorinated motifs. rsc.org

Studies have quantified the hydrogen bond acidity of difluoromethyl compounds, revealing that their ability to donate a hydrogen bond is comparable to that of thiophenol and aniline (B41778). rsc.orgacs.org This makes the CF₂H group an effective mimic for thiol and amine functionalities in drug candidates and bioactive molecules. acs.org While it is a competent hydrogen bond donor, its strength is generally not as pronounced as that of a hydroxyl group. acs.org The metabolic stability of the CF₂H group further enhances its utility as a bioisostere for the often metabolically labile hydroxyl, thiol, and amine groups. nih.govohiolink.edu

Table 1: Comparison of Hydrogen Bond Acidity (A) for Various Functional Groups

| Functional Group | Representative Compound | Hydrogen Bond Acidity (A) |

| Difluoromethoxy | ArOCF₂H | 0.10 rsc.org |

| Difluoromethylthio | ArSCF₂H | 0.10 rsc.org |

| Thiophenol | C₆H₅SH | 0.12 rsc.org |

| Aniline | C₆H₅NH₂ | 0.07 rsc.org |

| Methyl | ArCH₃ | < 0.01 rsc.org |

Data sourced from studies on hydrogen bond acidity parameters. rsc.orgacs.org

The introduction of fluorine, as in the difluoromethyl group of 2-(difluoromethyl)-6-naphthol, can significantly influence molecular recognition and ligand binding. acs.org The strategic placement of fluorine can alter a molecule's physicochemical properties, such as its electrostatic potential, which in turn affects its interactions with biological targets like proteins. nih.govnih.gov

Fluorine's high electronegativity can modulate the electron distribution within a molecule, impacting dipole moments and the pKa of nearby functional groups. nih.govtandfonline.com These alterations can lead to enhanced binding affinity and selectivity of a ligand for its target protein. worldscientific.com For instance, the CF₂H group can participate in favorable interactions with aromatic residues in a protein's binding pocket. acs.org Furthermore, the introduction of fluorine can displace water molecules from a binding site, which can be an entropically favorable process that contributes to stronger binding. acs.orgnih.gov Computational methods are often employed to understand and predict the complex effects of fluorination on ligand-protein interactions. acs.orgnih.gov

CF₂H as a Mimic for Hydroxyl, Thiol, and Amine Groups

Development of Fluorine-Containing Building Blocks for Complex Molecular Architectures

2-(Difluoromethyl)-6-naphthol and similar difluoromethylated compounds serve as versatile building blocks in organic synthesis, enabling the construction of intricate and functionally diverse molecules. cornell.edu The difluoromethyl group can be introduced into various organic compounds through methods like electrophilic, nucleophilic, and radical difluoromethylation. alfa-chemistry.com

The development of methods for the asymmetric synthesis of chiral difluoromethylated compounds is an area of active research. cas.cn Chiral fluorinated molecules are of significant interest in medicinal chemistry as the stereochemistry can have a profound impact on biological activity. Strategies for creating these chiral centers include the diastereoselective monofluoromethylation of chiral auxiliaries and the asymmetric addition of difluoromethyl groups to prochiral substrates like imines and olefins. nih.gov For example, enantioenriched difluoromethylated compounds can be synthesized and then transformed into a variety of useful chiral derivatives, including alcohols, aldehydes, and acids, with high retention of enantiomeric purity. nih.gov

Difluoromethylated building blocks are instrumental in the construction of polyfunctionalized scaffolds, which are molecular frameworks bearing multiple reactive sites for further chemical modification. nih.gov The synthesis of such scaffolds allows for the creation of diverse libraries of compounds for drug discovery and materials science applications. For instance, methods have been developed for the direct C-H difluoromethylation of arenes and heterocycles, providing access to a wide range of functionalized molecules. rsc.org Additionally, the difluoromethyl group can be incorporated into complex natural product scaffolds, combining the advantageous properties of fluorine with the structural complexity and bioactivity of these natural molecules. nih.gov

Synthesis of Chiral Difluoromethylated Compounds

Investigation of Fluorine's Impact on Molecular Structure and Function

The incorporation of fluorine into organic molecules has a profound impact on their structure and function, a phenomenon often referred to as the "fluorine effect". rsc.org Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, are responsible for these effects. nih.govtandfonline.comacs.org

The introduction of a difluoromethyl group can alter a molecule's conformation, pKa, dipole moment, and lipophilicity. alfa-chemistry.comnih.gov For example, the CF₂H group is considered a lipophilic hydrogen bond donor, which can enhance membrane permeability and metabolic stability. alfa-chemistry.comnih.gov However, the effect on lipophilicity can be context-dependent, sometimes leading to a decrease in lipophilicity depending on the other functional groups present in the molecule. nih.gov The strong electron-withdrawing nature of the difluoromethyl group can also influence the reactivity of adjacent functional groups. alfa-chemistry.com These modifications can ultimately lead to improved pharmacological properties, such as enhanced binding affinity, metabolic stability, and bioavailability of drug candidates. nih.gov

Table 2: Physicochemical Properties Influenced by the Difluoromethyl Group

| Property | Influence of CF₂H Group |

| pKa | Can alter the acidity/basicity of nearby functional groups. alfa-chemistry.com |

| Dipole Moment | Modifies the overall molecular dipole moment. alfa-chemistry.com |

| Lipophilicity (logP) | Generally increases lipophilicity, but can be variable. acs.orgalfa-chemistry.comnih.gov |

| Hydrogen Bonding | Acts as a hydrogen bond donor. rsc.orgalfa-chemistry.com |

| Metabolic Stability | Often increases resistance to metabolic degradation. nih.govalfa-chemistry.com |

| Conformation | Can influence the preferred three-dimensional structure. nih.gov |

Electronic and Steric Perturbations Induced by the Difluoromethyl Group

The difluoromethyl group exerts significant electronic and steric influences on the naphthol scaffold, distinguishing it from both methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

Electronic Effects: The -CF₂H group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This inductive effect is comparable to that of a hydroxyl (-OH) group. nih.gov However, a key distinction of the -CF₂H group is its capacity to act as a hydrogen bond donor. nih.govbeilstein-journals.orgresearchgate.netrsc.org The C-H bond in the difluoromethyl group is polarized, enabling it to form hydrogen bonds with suitable acceptors, a characteristic not present in the methyl or trifluoromethyl groups. nih.govrsc.org This hydrogen-bond-donating ability is a critical feature, rendering the -CF₂H group a potential bioisostere for hydroxyl and thiol groups, which can influence molecular recognition and binding affinity in biological systems. rsc.orgscienceopen.com

Steric Effects: Sterically, the difluoromethyl group is larger than a hydrogen atom but is considered to be of a similar size to a methyl group. This moderate steric bulk, combined with its unique electronic properties, allows for fine-tuning of molecular interactions without introducing the significant steric hindrance that can be associated with larger groups.

| Property | -CH₃ | -CF₂H | -CF₃ | -OH |

|---|---|---|---|---|

| Inductive Effect (σI) | -0.01 | 0.29 | 0.42 | 0.33 |

| Resonance Effect (σR) | -0.18 | 0.03 | 0.10 | -0.70 |

| Hydrogen Bond Capability | None | Donor | Acceptor | Donor & Acceptor |

| Steric Parameter (Charton ν) | 0.52 | 0.68 | 0.92 | 0.32 |

Influence on Molecular Conformation and Dynamics

The ability of the -CF₂H group in 2-(difluoromethyl)-6-naphthol to act as a hydrogen bond donor can significantly influence its molecular conformation and the dynamics of its interactions. nih.govresearchgate.net In condensed phases or in the presence of hydrogen bond acceptors, the -CF₂H group can participate in intermolecular or intramolecular hydrogen bonds. These interactions can lock the molecule into specific conformations, affecting its crystal packing, solubility, and binding to target molecules.

For instance, in a biological context, the hydrogen bond from the -CF₂H group could interact with a backbone carbonyl or a specific amino acid residue in a protein's active site, thereby influencing the binding orientation and affinity of the molecule. This conformational constraint is a key aspect explored in drug design and materials science to create molecules with predefined three-dimensional structures and functionalities.

Application of Fluorine-19 NMR as a Unique Research Tool in Chemical Biology and Material Science

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (providing sensitivity close to that of ¹H), and a wide chemical shift range, which minimizes signal overlap. rsc.orgcdnsciencepub.comnih.govlcms.cz The ¹⁹F NMR signal is highly sensitive to the local electronic environment, making it a powerful probe for studying molecular structure, interactions, and dynamics. rsc.orgbeilstein-journals.orgnumberanalytics.com For a molecule like 2-(difluoromethyl)-6-naphthol, the two fluorine atoms serve as a sensitive spectroscopic reporter.

| Nucleus | Natural Abundance (%) | Spin (I) | Relative Sensitivity | Chemical Shift Range (ppm) |

|---|---|---|---|---|

| ¹H | 99.98 | 1/2 | 1.00 | ~14 |

| ¹³C | 1.1 | 1/2 | 0.016 | ~250 |

| ¹⁹F | 100 | 1/2 | 0.83 | ~800 |

Monitoring Reaction Progress and Intermediates in Complex Chemical Systems

The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for real-time monitoring of chemical reactions involving fluorinated compounds. rsc.orgnih.govmdpi.com For reactions where 2-(difluoromethyl)-6-naphthol is a reactant, product, or intermediate, ¹⁹F NMR can provide valuable kinetic and mechanistic information without the need for sample separation. rsc.orgmdpi.com

The progress of a reaction can be quantitatively monitored by integrating the ¹⁹F NMR signals of the starting materials, intermediates, and products over time. nih.govmdpi.com For example, in a reaction where the hydroxyl group of 2-(difluoromethyl)-6-naphthol is modified, the chemical shift of the nearby -CF₂H group would be expected to change, allowing for clear differentiation between the reactant and the product. This approach enables the rapid optimization of reaction conditions and the identification of transient intermediates that might not be observable by other techniques. mdpi.com

Future Directions and Emerging Research Avenues

Advancements in Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(Difluoromethyl)-6-naphthol and its analogues remains a central theme of ongoing research. The drive is toward methods that are not only efficient but also environmentally benign, scalable, and capable of unprecedented chemical precision [1, 4, 5, 20, 26].

A primary challenge in the synthesis of fluorinated aromatics is achieving high regioselectivity, particularly on electron-rich and complex polycyclic scaffolds like naphthalene (B1677914). Traditional methods often require multi-step sequences involving pre-functionalization (e.g., halogenation followed by cross-coupling), which generates substantial waste and limits substrate scope. Future research is intensely focused on the direct C–H difluoromethylation of naphthols [1, 6].

The goal is to develop catalytic systems that can distinguish between multiple, electronically similar C–H bonds on the naphthol ring and selectively functionalize the desired position. This involves the design of sophisticated transition-metal catalysts, often employing directing groups transiently attached to the naphthol's hydroxyl moiety. These directing groups position the metal catalyst in close proximity to a specific C–H bond (e.g., the C2 position), enabling precise difluoromethylation while leaving other positions untouched. Overcoming the inherent reactivity of the naphthol core to achieve such selectivity with minimal protecting group manipulation represents a significant frontier in synthetic organic chemistry [1, 6].

| Strategy | Key Features | Advantages | Future Research Goal / Challenge |

|---|---|---|---|

| Classical Multi-Step Synthesis | Requires pre-functionalization (e.g., bromination, iodination) of the naphthol ring, followed by a difluoromethylation step. | Well-established and reliable for specific isomers. | Low atom economy; generates stoichiometric waste; limited to available starting materials. |

| Directed C–H Functionalization | Uses a removable directing group attached to the hydroxyl to guide a catalyst to a specific C–H bond. | High regioselectivity; improves step economy. | Requires additional steps for installing/removing the directing group; developing catalysts that operate without directing groups. |

| Direct, Non-Directed C–H Functionalization | A catalyst selectively targets a C–H bond based on its intrinsic electronic or steric properties without a directing group. | Highest possible atom and step economy; ideal for late-stage functionalization. | Achieving high regioselectivity on complex naphthols remains a major challenge; requires catalyst systems of exquisite selectivity [1, 6]. |

Many biologically active molecules and chiral materials derive their function from specific three-dimensional arrangements. Naphthol derivatives, such as the BINOL (1,1'-Bi-2-naphthol) family, are famous for their axial chirality. Introducing a difluoromethyl group into such systems, or creating new stereocenters, in an enantioselective manner is a critical research objective [7, 20, 22, 27].

Future work will focus on the development of novel chiral catalysts for asymmetric difluoromethylation. This involves designing ligands for transition metals (e.g., copper, palladium) that create a chiral pocket around the active site. When a prochiral naphthol substrate enters this pocket, the difluoromethyl group is delivered preferentially to one face of the molecule, resulting in one enantiomer over the other. Research is exploring new classes of chiral ligands and catalytic radical-based processes that can proceed with high enantiomeric excess (ee) under mild conditions, thereby providing access to optically pure difluoromethylated naphthols for applications in asymmetric catalysis and chiroptical materials [7, 22, 27].

| Catalytic Approach | Substrate Type | Mechanism Principle | Key Research Goal |

|---|---|---|---|

| Transition-Metal Asymmetric Catalysis | Prochiral naphthones or related precursors | A metal (e.g., Cu, Pd) complexed with a chiral ligand creates a chiral environment, directing the attack of the difluoromethylating agent. | Achieving >99% ee; expanding substrate scope; reducing catalyst loading [7, 27]. |

| Organocatalysis | Naphthol derivatives with electrophilic sites | A small, chiral organic molecule (e.g., a chiral amine or phosphine) activates the substrate or reagent to induce stereoselectivity. | Developing metal-free, sustainable catalytic systems. |

| Photoredox Asymmetric Catalysis | Unactivated naphthols | Combines a photosensitizer with a chiral Lewis acid or Brønsted acid to generate a difluoromethyl radical that reacts within a chiral environment. | Performing enantioselective C–H functionalization directly on the naphthol ring under mild, light-driven conditions . |

To move from laboratory-scale discovery to industrial-scale production, synthetic methods must be robust, safe, and scalable. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for fluorination reactions .

Many difluoromethylating agents can be highly reactive or release corrosive byproducts (e.g., HF). In a flow reactor, small volumes of these reagents are mixed continuously, and the excellent heat transfer of microreactors prevents dangerous thermal runaways. This enhances safety significantly. Furthermore, flow systems allow for rapid optimization of reaction parameters (temperature, pressure, residence time) and can be run continuously for extended periods, leading to higher throughput and product consistency. Future research will focus on developing integrated flow systems for the multi-step synthesis of 2-(Difluoromethyl)-6-naphthol, potentially combining reaction, workup, and purification into a single, automated process .

| Parameter | Traditional Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Poor heat dissipation can lead to thermal runaways; handling large volumes of hazardous reagents. | Superior heat and mass transfer minimizes risk; only small volumes of reagents are reacting at any given time. |

| Scalability | Difficult; changing reactor size alters surface-to-volume ratio, affecting reaction profile. | Straightforward; production is increased by running the system for longer or by "numbering-up" (running multiple reactors in parallel). |

| Process Control | Limited control over mixing and temperature gradients within the vessel. | Precise control over residence time, temperature, pressure, and stoichiometry. |

| Efficiency | Often requires long reaction times and complex workup procedures. | Can significantly reduce reaction times and enable in-line purification, improving overall process efficiency . |

Innovations in Enantioselective Synthesis of Difluoromethylated Naphthols

Exploration of Advanced Functional Materials Derived from Difluoromethylated Naphthols

The unique electronic properties of the difluoromethyl group—a strong electron-withdrawing nature combined with the ability to act as a hydrogen-bond donor—make 2-(Difluoromethyl)-6-naphthol an attractive building block for advanced functional materials [2, 13, 16, 20, 38, 41]. Research is expanding beyond its traditional use in medicinal chemistry to explore its potential in materials science.

By incorporating the 2-(difluoromethyl)-6-naphthol moiety into polymer backbones or as pendants, materials with enhanced thermal stability, specific dielectric properties, and modified surface hydrophobicity can be created. In the field of organic electronics, its strong dipole moment and electron-withdrawing character can be used to tune the HOMO/LUMO energy levels of organic semiconductors, which is critical for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Furthermore, the combination of the rigid, planar naphthol core and the polar CHF₂ group is being investigated for the design of novel liquid crystals, where these features can influence the formation and stability of desired mesophases [16, 41].

| Material Class | Role of the 2-(Difluoromethyl)-6-naphthol Moiety | Potential Property Enhancement |

|---|---|---|

| High-Performance Polymers | Monomeric unit or additive | Increased thermal stability, chemical resistance, and tailored dielectric constant . |

| Organic Semiconductors (for OLEDs, OFETs) | Component of hole- or electron-transport layers; emitter dopant | Modulation of HOMO/LUMO energy levels; improved charge injection/transport; enhanced device stability [16, 20]. |

| Liquid Crystals | Core structural unit of mesogens | Stabilization of specific mesophases (e.g., smectic, nematic) through dipole-dipole interactions and H-bonding; tuning of transition temperatures . |

| Fluorinated Gels | Low-molecular-weight gelator | Formation of supramolecular fibrillar networks through directional hydrogen bonding and solvophobic effects. |

Deeper Understanding of Fluorine-Mediated Intermolecular Interactions and Self-Assembly

The macroscopic properties of materials derived from 2-(Difluoromethyl)-6-naphthol are governed by how the individual molecules interact and arrange themselves at the nanoscale. The CHF₂ group participates in a unique set of non-covalent interactions that are distinct from those of both hydrocarbons and perfluorocarbons [1, 38, 39]. A deeper, more quantitative understanding of these interactions is a key research goal.

The polarized C–H bond in the difluoromethyl group can act as a hydrogen-bond donor, forming C–H···O and C–H···F interactions that are highly directional and crucial for crystal engineering. These, along with dipole-dipole interactions stemming from the C–F bonds and potential C–F···π interactions with adjacent naphthyl rings, create a complex network of forces. Researchers are using a combination of high-resolution X-ray crystallography, solid-state NMR, and computational modeling (DFT) to map and quantify these interactions. This fundamental knowledge will enable the rational design of supramolecular structures, allowing chemists to program molecules to self-assemble into predictable and functional architectures like nanofibers, ordered thin films, and porous crystalline solids [38, 39].

| Interaction Type | Description | Typical Energy (kJ/mol) | Significance in Self-Assembly |

|---|---|---|---|

| C–H···O Hydrogen Bond | Interaction between the acidic proton of the CHF₂ group and a lone pair on an oxygen atom (e.g., from another naphthol's hydroxyl group). | 8 - 20 | Provides strong directional control for building predictable 1D, 2D, or 3D networks . |

| C–H···F Hydrogen Bond | Interaction between the CHF₂ proton and a fluorine atom on an adjacent molecule. | 4 - 10 | Contributes to crystal packing and conformational stabilization. |

| Dipole-Dipole Interactions | Alignment of the strong molecular dipoles created by the C–F bonds. | 2 - 8 | Influences bulk properties like melting point, boiling point, and liquid crystal phase behavior . |

| Orthogonal Multipolar (C–F···C=O) Interaction | Interaction between the electron-rich region of a carbonyl π-system and the electropositive "side" of a C-F bond. | ~ 4 - 6 | A specific, directional interaction that can be exploited in crystal engineering. |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Fluorinated Naphthols

The traditional cycle of designing, synthesizing, and testing new molecules is time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process. By training algorithms on large datasets of known chemical reactions and molecular properties, AI/ML models can make powerful predictions that guide experimental research.

In the context of 2-(Difluoromethyl)-6-naphthol, AI can be applied in several ways:

Synthesis Prediction: An ML model can predict the yield and regioselectivity of a C–H difluoromethylation reaction on a novel naphthol substrate by analyzing its structure, the proposed catalyst, ligands, and reaction conditions. This allows chemists to computationally screen hundreds of possibilities before entering the lab.

Property Prediction: Models can be trained to predict the physical, electronic, and photophysical properties (e.g., absorption/emission spectra, HOMO/LUMO levels, solubility) of hypothetical difluoromethylated naphthol derivatives. This enables in silico design of new molecules tailored for specific applications, such as a new OLED emitter with a target emission color.

Inverse Design: More advanced models can perform inverse design, where the desired properties are given as input, and the algorithm proposes novel molecular structures that are predicted to exhibit those properties.

This data-driven approach will accelerate the discovery of new fluorinated naphthols with optimized characteristics, reducing the number of failed experiments and focusing laboratory efforts on the most promising candidates.

| Application Area | AI/ML Task | Example Input Data | Example Predicted Output |

|---|---|---|---|

| Reaction Optimization | Regression / Classification | Substrate structure, catalyst, ligand, solvent, temperature | Predicted reaction yield (%), regioselectivity ratio (e.g., C2:C3). |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Molecular structure of a new naphthol derivative | Predicted HOMO/LUMO gap (eV), λmax (nm), dipole moment (Debye). |

| Inverse Molecular Design | Generative Models (e.g., GANs, VAEs) | Target properties (e.g., "blue emitter", "high thermal stability") | A set of novel, valid chemical structures predicted to have the desired properties. |

Q & A

Q. What are the common synthetic routes for 2-(Difluoromethyl)-6-naphthol, and how do reaction conditions influence yield and purity?

The synthesis typically involves difluoromethylation of naphthalene derivatives. A key method uses difluorocarbene precursors (e.g., difluoromethyltriphenylphosphonium bromide) under basic conditions. For example, reacting 6-methylnaphthalene with a difluorocarbene precursor yields the target compound. Optimizing reaction parameters like temperature (e.g., 80–100°C), solvent polarity, and stoichiometry of the base (e.g., KOH or NaH) can enhance yield (≥65%) and purity (>95%). Continuous flow reactors are suggested for scalable synthesis .

Q. What spectroscopic techniques are most effective for characterizing 2-(Difluoromethyl)-6-naphthol?

Key techniques include:

- ¹⁹F NMR : Identifies the difluoromethyl group (δ ≈ -110 to -120 ppm).

- ¹H NMR : Distinguishes aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm).

- HRMS : Confirms molecular weight (e.g., 192.20 g/mol for C₁₂H₁₀F₂).

- FT-IR : Detects C-F stretching vibrations (1000–1300 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .

Q. What are the primary oxidation and reduction reactions of 2-(Difluoromethyl)-6-naphthol?

- Oxidation : Forms naphthoquinones using reagents like KMnO₄ or CrO₃ under acidic conditions.

- Reduction : The difluoromethyl group can be reduced to CH₃ using catalytic hydrogenation (Pd/C, H₂) or LiAlH₄.

- Substitution : Electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄) introduces nitro or halogen groups at activated ring positions .

Advanced Research Questions

Q. How does the difluoromethyl group at the 2-position influence biological target interactions compared to other fluorinated substituents?

The difluoromethyl group (-CF₂H) enhances lipophilicity and metabolic stability compared to monofluoro (-F) or trifluoromethyl (-CF₃) groups. Computational docking studies suggest that -CF₂H forms unique van der Waals interactions with hydrophobic enzyme pockets, potentially improving binding affinity. For example, analogues with -CF₂H show 2–3× higher potency in enzyme inhibition assays compared to -CF₃ derivatives .

Q. What experimental variables might explain contradictory biological activity reports for 2-(Difluoromethyl)-6-naphthol derivatives?

Discrepancies may arise from:

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., HeLa vs. HEK293) alter compound solubility and activity.

- Substituent positioning : Bioactivity shifts when the difluoromethyl group is moved from the 2- to 3-position on the naphthalene ring.

- Metabolic stability : Differences in liver microsome assays (e.g., human vs. rodent) affect observed half-life (t₁/₂) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of 2-(Difluoromethyl)-6-naphthol derivatives?

SAR strategies include:

- Systematic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilic reactivity.

- Bioisosteric replacement : Replace the methyl group with -CF₃ or -OCF₃ to modulate bioavailability.

- Pharmacokinetic profiling : Assess logP (target: 2–4) and plasma protein binding (e.g., via equilibrium dialysis) to balance solubility and efficacy .

Q. What computational methods elucidate the metabolic stability conferred by the difluoromethyl group?

- MD Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.

- QSAR Models : Correlate substituent electronegativity with metabolic clearance rates.

- In Vitro Assays : Use liver microsomes to measure intrinsic clearance (CLint) and compare with non-fluorinated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.